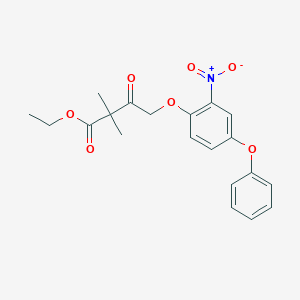
Ethyl 2,2-dimethyl-4-(2-nitro-4-phenoxyphenoxy)-3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,2-dimethyl-4-(2-nitro-4-phenoxyphenoxy)-3-oxobutanoate, also known as DNOC, is a synthetic compound that has been widely used in scientific research. DNOC is a nitrophenyl ester that has been used as an herbicide, insecticide, and fungicide. DNOC is a highly toxic compound that can cause serious health problems if not handled properly.
Mechanism of Action
Ethyl 2,2-dimethyl-4-(2-nitro-4-phenoxyphenoxy)-3-oxobutanoate exerts its toxic effects by inhibiting mitochondrial respiration. Ethyl 2,2-dimethyl-4-(2-nitro-4-phenoxyphenoxy)-3-oxobutanoate inhibits complex I of the electron transport chain, which leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production. The increase in ROS production leads to oxidative stress, which can cause damage to cellular components such as DNA, proteins, and lipids.
Biochemical and Physiological Effects:
Ethyl 2,2-dimethyl-4-(2-nitro-4-phenoxyphenoxy)-3-oxobutanoate has been shown to induce apoptosis in various cell types. Ethyl 2,2-dimethyl-4-(2-nitro-4-phenoxyphenoxy)-3-oxobutanoate-induced apoptosis is mediated by the mitochondrial pathway, which involves the release of cytochrome c from the mitochondria and the activation of caspases. Ethyl 2,2-dimethyl-4-(2-nitro-4-phenoxyphenoxy)-3-oxobutanoate has also been shown to induce autophagy in cells. Ethyl 2,2-dimethyl-4-(2-nitro-4-phenoxyphenoxy)-3-oxobutanoate-induced autophagy is mediated by the AMP-activated protein kinase (AMPK) pathway. Ethyl 2,2-dimethyl-4-(2-nitro-4-phenoxyphenoxy)-3-oxobutanoate has been shown to cause neurotoxicity in animal models. Ethyl 2,2-dimethyl-4-(2-nitro-4-phenoxyphenoxy)-3-oxobutanoate-induced neurotoxicity is mediated by the inhibition of mitochondrial respiration and the induction of oxidative stress.
Advantages and Limitations for Lab Experiments
Ethyl 2,2-dimethyl-4-(2-nitro-4-phenoxyphenoxy)-3-oxobutanoate is a potent inhibitor of mitochondrial respiration and can induce oxidative stress in cells. Ethyl 2,2-dimethyl-4-(2-nitro-4-phenoxyphenoxy)-3-oxobutanoate has been widely used as a tool to study the effects of oxidative stress on cells. However, Ethyl 2,2-dimethyl-4-(2-nitro-4-phenoxyphenoxy)-3-oxobutanoate is a highly toxic compound that requires careful handling. Ethyl 2,2-dimethyl-4-(2-nitro-4-phenoxyphenoxy)-3-oxobutanoate should be handled in a fume hood, and appropriate personal protective equipment should be worn. Ethyl 2,2-dimethyl-4-(2-nitro-4-phenoxyphenoxy)-3-oxobutanoate should not be used in experiments involving live animals or humans.
Future Directions
There are several future directions for the study of Ethyl 2,2-dimethyl-4-(2-nitro-4-phenoxyphenoxy)-3-oxobutanoate. One direction is to study the effects of Ethyl 2,2-dimethyl-4-(2-nitro-4-phenoxyphenoxy)-3-oxobutanoate on the microbiome. The microbiome is a complex ecosystem of microorganisms that inhabit the human body. Ethyl 2,2-dimethyl-4-(2-nitro-4-phenoxyphenoxy)-3-oxobutanoate may have effects on the microbiome that could have implications for human health. Another direction is to study the effects of Ethyl 2,2-dimethyl-4-(2-nitro-4-phenoxyphenoxy)-3-oxobutanoate on the immune system. Ethyl 2,2-dimethyl-4-(2-nitro-4-phenoxyphenoxy)-3-oxobutanoate has been shown to induce oxidative stress in immune cells, and this could have implications for the development of autoimmune diseases. Finally, the development of new compounds that can mimic the effects of Ethyl 2,2-dimethyl-4-(2-nitro-4-phenoxyphenoxy)-3-oxobutanoate could lead to the development of new therapies for diseases that are associated with oxidative stress.
Synthesis Methods
Ethyl 2,2-dimethyl-4-(2-nitro-4-phenoxyphenoxy)-3-oxobutanoate is synthesized by the reaction of 2-nitro-4-phenoxyphenol with ethyl acetoacetate in the presence of a base. The reaction is carried out under reflux conditions in ethanol. The resulting product is then purified by recrystallization from ethanol.
Scientific Research Applications
Ethyl 2,2-dimethyl-4-(2-nitro-4-phenoxyphenoxy)-3-oxobutanoate has been widely used in scientific research as a tool to study the effects of oxidative stress on cells. Ethyl 2,2-dimethyl-4-(2-nitro-4-phenoxyphenoxy)-3-oxobutanoate is a potent inhibitor of mitochondrial respiration and can induce oxidative stress in cells. Ethyl 2,2-dimethyl-4-(2-nitro-4-phenoxyphenoxy)-3-oxobutanoate has been used to study the effects of oxidative stress on various cellular processes, including apoptosis, autophagy, and necrosis. Ethyl 2,2-dimethyl-4-(2-nitro-4-phenoxyphenoxy)-3-oxobutanoate has also been used to study the effects of oxidative stress on the immune system and the nervous system.
properties
IUPAC Name |
ethyl 2,2-dimethyl-4-(2-nitro-4-phenoxyphenoxy)-3-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO7/c1-4-26-19(23)20(2,3)18(22)13-27-17-11-10-15(12-16(17)21(24)25)28-14-8-6-5-7-9-14/h5-12H,4,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGICNWPLFACDTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)C(=O)COC1=C(C=C(C=C1)OC2=CC=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,2-dimethyl-4-(2-nitro-4-phenoxyphenoxy)-3-oxobutanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-hydroxy-3-[2-(trifluoromethyl)phenoxy]propyl]-N-methyl-3-(2,2,3,3,3-pentafluoropropoxy)propanamide](/img/structure/B7433281.png)

![4-[2-(4-Fluorosulfonyloxyphenoxy)ethyl]morpholine](/img/structure/B7433301.png)
![Ethyl 2-[4-(3-methylsulfonylphenoxy)anilino]-3-nitropyridine-4-carboxylate](/img/structure/B7433307.png)

![[4-(3-Nitrophenoxy)phenyl]methyl 5-ethyl-1-phenyl-1,2,4-triazole-3-carboxylate](/img/structure/B7433330.png)
![ethyl N-[4-[(2-cyclopropylquinazolin-4-yl)amino]phenyl]carbamate](/img/structure/B7433331.png)

![2-[3-(4-fluorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(6-piperidin-1-ylpyridin-3-yl)acetamide](/img/structure/B7433349.png)
![4-[(Morpholin-4-yl)methyl]phenyl sulfurofluoridate](/img/structure/B7433356.png)
![3-[4-(1,3-Benzothiazol-2-yl)piperazine-1-carbonyl]-4-methyl-5-nitrobenzenesulfonamide](/img/structure/B7433371.png)
![Ethyl 3-[(5-anilinopyridin-2-yl)carbamoyl]-5-nitrobenzoate](/img/structure/B7433387.png)
![Ethyl 2-[4-[[3-(4-nitrophenoxy)phenyl]carbamoyl]piperazin-1-yl]-1,3-thiazole-4-carboxylate](/img/structure/B7433392.png)
![methyl (2R,4R)-1-[4-(2,3-dichlorophenoxy)benzoyl]-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B7433394.png)